molecular formula C17H19N3O3 B4941097 N-benzyl-5-(morpholin-4-yl)-2-nitroaniline

N-benzyl-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B4941097
M. Wt: 313.35 g/mol
InChI Key: QSMANPQWMAPYKO-UHFFFAOYSA-N
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Description

N-benzyl-5-(morpholin-4-yl)-2-nitroaniline is an organic compound that features a benzyl group, a morpholine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(morpholin-4-yl)-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by benzylation and morpholine substitution. The reaction conditions often involve the use of strong acids for nitration, such as sulfuric acid and nitric acid, and bases like sodium hydroxide for subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: N-benzyl-5-(morpholin-4-yl)-2-aminoaniline.

    Reduction: N-benzyl-5-(morpholin-4-yl)-2-nitrosoaniline.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-5-(morpholin-4-yl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-benzyl-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The benzyl and morpholine groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Similar structure but with a chloro and sulfonamide group.

    N-benzyl-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxamide: Contains a benzofuran ring and carboxamide group.

Uniqueness

N-benzyl-5-(morpholin-4-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for various redox reactions, while the morpholine ring enhances its solubility and bioavailability.

Properties

IUPAC Name

N-benzyl-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)12-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMANPQWMAPYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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